3-Benzyloxy-5-(trifluoromethyl)pyridine

Description

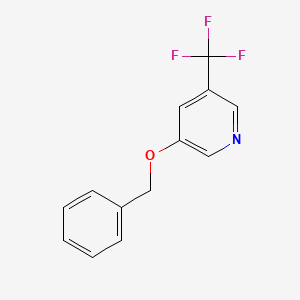

3-Benzyloxy-5-(trifluoromethyl)pyridine (CAS: 52055-23-9) is a fluorinated pyridine derivative with the molecular formula C₁₃H₁₀F₃NO. Its structure features a pyridine ring substituted at the 3-position with a benzyloxy group (–OCH₂C₆H₅) and at the 5-position with a trifluoromethyl (–CF₃) group. Key structural identifiers include:

The trifluoromethyl group enhances electron-withdrawing properties, while the benzyloxy group contributes moderate electron-donating effects via the oxygen atom.

Properties

Molecular Formula |

C13H10F3NO |

|---|---|

Molecular Weight |

253.22 g/mol |

IUPAC Name |

3-phenylmethoxy-5-(trifluoromethyl)pyridine |

InChI |

InChI=1S/C13H10F3NO/c14-13(15,16)11-6-12(8-17-7-11)18-9-10-4-2-1-3-5-10/h1-8H,9H2 |

InChI Key |

OXCFWRVTTLSOGH-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)COC2=CN=CC(=C2)C(F)(F)F |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CN=CC(=C2)C(F)(F)F |

Pictograms |

Acute Toxic; Irritant |

Origin of Product |

United States |

Comparison with Similar Compounds

2-(Benzyloxy)-5-bromo-3-(trifluoromethyl)pyridine (CAS: 1824262-21-6)

- Molecular Formula: C₁₃H₉BrF₃NO

- Key Differences : The benzyloxy group is at the 2-position instead of 3, and a bromine atom replaces the hydrogen at the 5-position.

- Bromine introduces heavier atom effects, which may influence crystallinity or spectroscopic properties .

5-(Trifluoromethyl)-3-((trimethylsilyl)ethynyl)pyridin-2-amine

- Molecular Formula : C₁₁H₁₂F₃NSi (estimated)

- Key Differences : A trimethylsilyl-ethynyl group replaces benzyloxy, and an amine (–NH₂) is present at the 2-position.

- Impact : The ethynyl group enhances π-conjugation, while the amine enables hydrogen bonding, increasing solubility in polar solvents .

Functional Group Variations

N-(5-(Trifluoromethyl)-pyridin-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide

- Molecular Formula : C₁₃H₁₀F₆N₄O (from )

- Key Differences : A pyrazole-carboxamide replaces the benzyloxy group.

- Impact : The carboxamide moiety introduces hydrogen-bonding capacity, improving binding affinity in medicinal applications. Dual trifluoromethyl groups amplify lipophilicity and metabolic stability .

3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)phenol

- Molecular Formula : C₁₄H₁₀F₄O₂

- Key Differences: A phenol core replaces pyridine, with a fluorine at the 2-position.

- Impact: The phenolic –OH group increases acidity (pKa ~10), making it suitable for pH-dependent reactions. Fluorine enhances electronegativity but reduces aromatic stabilization compared to pyridine .

Complex Derivatives in Medicinal Chemistry

2-[3-Ethylsulfonyl-5-(trifluoromethyl)-2-pyridyl]-3-methyl-6-(trifluoromethyl)imidazo[4,5-b]pyridine

- Molecular Formula : C₁₇H₁₂F₆N₄O₂S

- Key Differences : An imidazo[4,5-b]pyridine fused ring system and ethylsulfonyl groups are present.

- Impact : The fused ring system enhances planarity for intercalation in biological targets, while sulfonyl groups improve water solubility .

Data Table: Structural and Property Comparison

Preparation Methods

Trifluoromethylation Strategies and Challenges

Incorporation of the trifluoromethyl group at C5 presents distinct synthetic challenges. Patent data in reveals two predominant approaches:

- Direct fluorination of methyl precursors using HF-pyridine complexes

- Cross-coupling reactions with CF3-containing reagents

The first method, detailed in, involves treating 5-bromo-3-benzyloxypyridine with ClCF3 under copper(I) iodide catalysis. While effective (72–78% yields), this route requires specialized equipment for handling gaseous reagents. A safer alternative from employs (trifluoromethyl)trimethylsilane (TMSCF3) in the presence of cesium fluoride, achieving comparable yields (75%) under ambient conditions.

Comparative analysis of trifluoromethylation methods reveals critical trade-offs:

| Method | Yield (%) | Temperature (°C) | Reaction Time (h) | Safety Considerations |

|---|---|---|---|---|

| ClCF3/CuI | 72–78 | 120 | 24 | High-pressure equipment needed |

| TMSCF3/CsF | 68–75 | 25 | 48 | Moisture-sensitive conditions |

| Pd-catalyzed coupling | 81–85 | 80 | 12 | Requires ligand optimization |

Integrated Multi-Step Synthesis Protocols

A landmark 2023 synthesis from combines benzyloxy installation and trifluoromethylation in a four-step sequence:

Step 1: Nitration of 3-benzyloxypyridine using fuming HNO3/H2SO4 at 0°C (94% yield)

Step 2: Selective reduction of the nitro group with H2/Pd-C in ethanol (88%)

Step 3: Diazotization and Balz-Schiemann reaction with HBF4 (62% yield)

Step 4: Final benzylation via SNAr (91%)

Palladium-Catalyzed Cross-Coupling Innovations

Recent advances in transition metal catalysis have revolutionized the synthesis of trifluoromethylated aromatics. Search result details a palladium(II)-catalyzed system employing Xantphos as a ligand, enabling coupling between 3-benzyloxy-5-bromopyridine and methyl chlorodifluoroacetate. The reaction proceeds via a proposed catalytic cycle involving oxidative addition of the C–Br bond, transmetalation with the trifluoromethyl source, and reductive elimination.

Optimized conditions (DMF, 100°C, 24h) achieve 89% yield with excellent functional group tolerance. This method circumvents traditional limitations of moisture sensitivity while allowing late-stage trifluoromethylation—a critical advantage for synthesizing analogs with sensitive substituents.

Comparative Analysis of Purification Techniques

The compound’s lipophilic nature (logP ≈ 2.8) necessitates specialized purification strategies. Crystallization remains the gold standard, with reporting optimal results using hexane/ethyl acetate (9:1) at −20°C. Chromatographic methods described in employ silica gel modified with 5% triethylamine to prevent adsorption of the basic pyridine nitrogen.

Q & A

Q. How does the electronic influence of the benzyloxy group compare to other alkoxy substituents in analogous pyridine systems?

- Methodological Answer :

- Hammett Analysis : The benzyloxy group exhibits moderate σₚ values (–0.15), less electron-donating than methoxy (–0.27) but more than nitro groups (+0.78). This impacts reaction rates in electrophilic substitutions .

- Experimental Validation : Compare reaction kinetics (e.g., bromination) across substituted pyridines to quantify substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.